molecular formula C18H23FN4O5 B8794828 Eperezolid

Eperezolid

カタログ番号: B8794828
分子量: 394.4 g/mol
InChIキー: SIMWTRCFFSTNMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eperezolid is a synthetic compound known for its significant biological activity. It belongs to the oxazolidinone class of antibiotics and is recognized for its potential in inhibiting bacterial growth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Eperezolid involves multiple stepsThe final step involves the acetylation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反応の分析

Types of Reactions

Eperezolid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学的研究の応用

Antibacterial Activity

Mechanism of Action:
Eperezolid functions primarily by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the initiation of translation. Studies have shown that this compound is a potent inhibitor of cell-free transcription-translation in Escherichia coli, with a 50% inhibitory concentration (IC50) of approximately 2.5 µM .

Comparative Efficacy:
In comparative studies, this compound has demonstrated superior efficacy against biofilms formed by Staphylococcus epidermidis, achieving complete eradication at a concentration of 4 mg/ml within 168 hours, outperforming both linezolid and vancomycin . This property is particularly relevant for treating infections associated with medical devices where biofilm formation is a significant challenge.

Applications in Tuberculosis Treatment

Despite its promising in vitro activity against various bacteria, this compound has shown limited effectiveness in vivo against tuberculosis (TB). In murine models, high doses (100 mg/kg) resulted in only minor reductions in TB infection levels . This suggests that while this compound may have potential as an antibacterial agent, its application in treating TB requires further investigation and optimization.

Anticancer Research

Emerging studies indicate that this compound may also possess anticancer properties. Research involving K562 cells has shown that this compound can decrease mitochondrial Cox-1 protein levels, suggesting a potential mechanism for inducing apoptosis in cancer cells . However, comprehensive studies are needed to fully elucidate its efficacy and safety profile in oncological contexts.

In Vitro Studies

  • Biofilm Eradication:
    • Study: Comparison of this compound with other antibiotics against S. epidermidis biofilms.
    • Findings: this compound demonstrated complete eradication at 4 mg/ml after 168 hours, significantly outperforming vancomycin and gentamicin .
  • Protein Synthesis Inhibition:
    • Study: Effects on E. coli translation reactions.
    • Findings: Both this compound and linezolid inhibited protein synthesis effectively, with this compound showing an IC50 of 2.5 µM .

In Vivo Studies

  • Tuberculosis Model:
    • Study: Evaluation of this compound's effectiveness against TB in mice.
    • Findings: Limited activity observed; only minor reductions in infection at high doses (100 mg/kg) .
  • Cancer Cell Lines:
    • Study: Effects on K562 leukemia cells.
    • Findings: Decreased mitochondrial Cox-1 levels indicated potential for anticancer activity .

作用機序

The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation. This action effectively halts bacterial growth and replication .

類似化合物との比較

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.

Uniqueness

Eperezolid is unique due to its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties. Its fluoro-phenyl and piperazinyl groups contribute to its high binding affinity and selectivity for bacterial ribosomes .

特性

分子式

C18H23FN4O5

分子量

394.4 g/mol

IUPAC名

N-[[3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C18H23FN4O5/c1-12(25)20-9-14-10-23(18(27)28-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(26)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,25)

InChIキー

SIMWTRCFFSTNMG-UHFFFAOYSA-N

正規SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。